molecular formula C10H12BrFO2 B1408325 3-(3-Bromo-5-fluorophenoxy)-2-methylpropan-1-ol CAS No. 1593741-14-0

3-(3-Bromo-5-fluorophenoxy)-2-methylpropan-1-ol

Cat. No. B1408325
CAS RN: 1593741-14-0
M. Wt: 263.1 g/mol
InChI Key: NXDCEAGQBOWDPK-UHFFFAOYSA-N
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Description

3-(3-Bromo-5-fluorophenoxy)-2-methylpropan-1-ol is an organic compound with a chemical structure of C9H10BrFO2. It is a bromofluorophenol derivative, which is widely used in organic synthesis. This compound is also known as 3-bromo-5-fluoro-2-methylphenol, 3-bromo-5-fluoro-2-methylphenoxypropane, and 3-bromo-5-fluoro-2-methylphenoxy-1-propanol. This compound is a white crystalline solid with a melting point of 150-152°C and a boiling point of 191-193°C. It is soluble in water, ethanol, and chloroform.

Mechanism of Action

3-(3-Bromo-5-fluorophenoxy)-2-methylpropan-1-ol acts as a nucleophile in organic synthesis, reacting with electrophiles such as alkyl halides, aryl halides, and acyl halides. The reaction occurs via a nucleophilic substitution mechanism, wherein the bromine atom of the compound acts as a leaving group, allowing for the formation of a new bond between the nucleophile and the electrophile.
Biochemical and Physiological Effects
3-(3-Bromo-5-fluorophenoxy)-2-methylpropan-1-ol is not known to have any biochemical or physiological effects. It is not known to be toxic or to have any adverse effects on humans or animals.

Advantages and Limitations for Lab Experiments

3-(3-Bromo-5-fluorophenoxy)-2-methylpropan-1-ol has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is a relatively stable compound. Additionally, it is soluble in common organic solvents, such as ethanol and chloroform. The main limitation for its use in laboratory experiments is that it is sensitive to light and air, and thus should be stored in a dark, airtight container.

Future Directions

Future research directions for 3-(3-Bromo-5-fluorophenoxy)-2-methylpropan-1-ol include the development of new methods for its synthesis, the exploration of its potential applications in drug discovery, and the study of its reactivity with other compounds. Additionally, further research could be done to explore its potential use as a catalyst in the synthesis of polymers and other materials. Finally, further studies could be conducted to explore its potential toxicity and any adverse effects it may have on humans or animals.

Scientific Research Applications

3-(3-Bromo-5-fluorophenoxy)-2-methylpropan-1-ol is used in a variety of scientific research applications. It is used as a reactant in the synthesis of various compounds, such as cyclic ethers, imidazoles, and thiazoles. It is also used as a catalyst in the synthesis of polymers, such as polyethylene, polypropylene, and polystyrene. Additionally, it is used in the synthesis of drugs, such as antifungal agents and anti-inflammatory agents.

properties

IUPAC Name

3-(3-bromo-5-fluorophenoxy)-2-methylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrFO2/c1-7(5-13)6-14-10-3-8(11)2-9(12)4-10/h2-4,7,13H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXDCEAGQBOWDPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)COC1=CC(=CC(=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Bromo-5-fluorophenoxy)-2-methylpropan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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